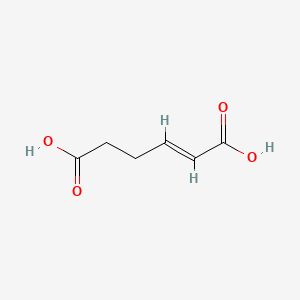
tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(4-aminophenoxy)piperidine-1-carboxylate hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group, an aminophenoxy group, and a piperidine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Aminophenoxy Group: The aminophenoxy group is introduced via a nucleophilic substitution reaction, where an appropriate aminophenol derivative reacts with the piperidine ring.
Addition of the tert-Butyl Group: The tert-butyl group is added through an esterification reaction, where tert-butyl alcohol reacts with the carboxylate group on the piperidine ring.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for reaction conditions, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the nitro group (if present) or other reducible functional groups, converting them to amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like alkoxides, thiolates, and amines are used under basic or neutral conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the development of new synthetic methodologies and reaction mechanisms.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Used as a probe in biochemical assays to study enzyme-substrate interactions.
Medicine:
- Explored as a potential drug candidate for various therapeutic applications.
- Utilized in drug discovery programs to identify new pharmacologically active compounds.
Industry:
- Applied in the production of specialty chemicals and intermediates for the pharmaceutical and agrochemical industries.
- Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The aminophenoxy group can form hydrogen bonds and electrostatic interactions with target proteins, leading to modulation of their activity. The piperidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity. The tert-butyl group contributes to the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
- tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
Comparison:
- Structural Differences: While all these compounds share a piperidine ring and a tert-butyl group, the nature of the substituents on the phenyl ring varies. This leads to differences in their chemical reactivity and biological activity.
- Unique Properties: tert-Butyl 4-(4-aminophenoxy)piperidine-1-carboxylate hydrochloride is unique due to the presence of the aminophenoxy group, which imparts distinct electronic and steric properties, influencing its interaction with molecular targets and its overall pharmacokinetic profile.
Properties
CAS No. |
943637-55-6 |
|---|---|
Molecular Formula |
C16H25ClN2O3 |
Molecular Weight |
328.8 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



